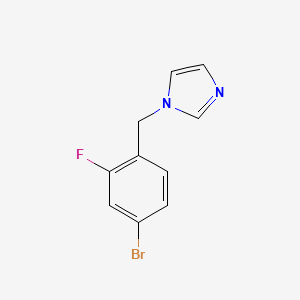

1-(4-Bromo-2-fluorobenzyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPWJXASMXBBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Bromo 2 Fluorobenzyl Imidazole

Imidazole (B134444) Ring Construction Approaches

The formation of the imidazole core is the foundational step in the synthesis of many derivatives. Various methods have been developed, ranging from classic cyclization reactions to modern multi-component strategies.

One-Pot Multi-Component Reaction (MCR) Strategies for Imidazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted imidazoles in a single step. These reactions involve the combination of three or more starting materials in one pot to form a product that contains portions of all the initial reactants. For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a four-component condensation is a well-established method. tandfonline.com This typically involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) salt (like ammonium acetate) in the presence of a catalyst. tandfonline.comnih.gov

While the direct synthesis of 1-(4-bromo-2-fluorobenzyl)imidazole via an MCR is less common, a plausible adaptation of the four-component strategy could involve using 4-bromo-2-fluorobenzylamine (B54543) as the primary amine component, along with glyoxal, formaldehyde (B43269) (or a synthetic equivalent), and ammonia. This approach, a variation of the Debus-Radziszewski imidazole synthesis, would directly incorporate the desired benzyl (B1604629) group at the N-1 position of the imidazole ring. The efficiency of such MCRs can be enhanced through various catalysts and conditions, including microwave irradiation, which often leads to higher yields and shorter reaction times. nih.gov

Table 1: Representative Components for Imidazole Synthesis via MCR

| Component Role | Example Reactant | Potential Source for Target Molecule |

|---|---|---|

| 1,2-Dicarbonyl | Benzil, Glyoxal | Glyoxal |

| Aldehyde | Substituted Benzaldehyde | Formaldehyde |

| Amine Source | Primary Amines, Ammonium Acetate | 4-Bromo-2-fluorobenzylamine |

Cyclization Reactions in the Formation of the Imidazole Nucleus

Classical cyclization reactions remain a robust and widely used method for constructing the imidazole nucleus. A common strategy involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia. Another powerful method is the reaction between an α-haloketone and an amidine. This approach can be adapted to form the precursor to the target molecule.

For instance, a synthetic route could begin with 4-bromo-2-fluorobenzylamine, which can be converted into the corresponding formamidine. Reaction of this N-(4-bromo-2-fluorobenzyl)formamidine with an α-halocarbonyl compound, such as 2-bromoacetaldehyde, would lead to cyclization and the formation of the desired this compound.

Another strategy involves the cyclization of vinyl azides with amidines, which proceeds under catalyst-free conditions to yield 2,4-disubstituted-1H-imidazoles. acs.org While this specific method leads to a different substitution pattern, the underlying principle of using amidine precursors for cyclization is a cornerstone of imidazole synthesis.

Introduction of the 4-Bromo-2-fluorobenzyl Moiety

Attaching the specific benzyl group to a pre-existing imidazole ring or using precursors already containing this group are two primary strategies for synthesizing the final product.

N-Alkylation Protocols for Imidazole Functionalization

The most direct and common method for synthesizing this compound is the N-alkylation of imidazole itself. This reaction involves the deprotonation of imidazole with a base, followed by nucleophilic attack on an appropriate alkylating agent. nih.gov The commercially available reagent, 4-bromo-2-fluorobenzyl bromide, is the ideal electrophile for this purpose. sigmaaldrich.com

The reaction is typically carried out by treating imidazole with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a strong organic base in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting imidazolate anion then reacts with 4-bromo-2-fluorobenzyl bromide to yield the target product. This method is highly effective for unsubstituted imidazole due to its symmetry, which prevents the formation of regioisomers.

Table 2: Typical Conditions for N-Alkylation of Imidazole

| Reagent | Base | Solvent | Temperature |

|---|---|---|---|

| Imidazole | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to Room Temp. |

| Imidazole | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Room Temp. to Reflux |

Chemical Transformation of Precursor Aromatic Amines and Benzimidamides

An alternative to direct N-alkylation involves building the imidazole ring from a precursor that already contains the 4-bromo-2-fluorobenzyl group. The synthesis can start from 4-bromo-2-fluoroaniline, a readily preparable intermediate. prepchem.com The aniline (B41778) can be converted to 4-bromo-2-fluorobenzylamine through a variety of standard organic transformations, such as conversion to the benzonitrile (B105546) followed by reduction, or reductive amination of the corresponding aldehyde.

Once 4-bromo-2-fluorobenzylamine is obtained, it can be used as the primary amine in a multi-component reaction as described previously (2.1.1). Alternatively, it can be converted into N-(4-bromo-2-fluorobenzyl)formamidine hydrochloride. This benzimidamide derivative can then undergo cyclization with an α-haloketone to construct the imidazole ring, directly yielding the N-1 substituted product with complete regiocontrol.

Regioselective Synthesis and Isomer Control in Benzyl Imidazole Systems

While the N-alkylation of unsubstituted imidazole with 4-bromo-2-fluorobenzyl bromide is straightforward, the synthesis of more complex, unsymmetrically substituted benzyl imidazoles presents a significant challenge in regioselectivity. When an imidazole ring is substituted at the C-4 (or C-5) position, the two nitrogen atoms (N-1 and N-3) become non-equivalent, and alkylation can occur at either site, leading to a mixture of isomers. thieme-connect.de

Achieving regioselective N-alkylation is critical for ensuring the synthesis of a single, desired product. Several strategies have been developed to control the site of alkylation:

Steric Hindrance: A bulky substituent at the C-2 or C-5 position can sterically hinder the N-1 position, favoring alkylation at the less hindered N-3 nitrogen.

Directing Groups: The introduction of a removable directing group onto one of the nitrogen atoms can block it from reacting. The SEM (2-(trimethylsilyl)ethoxy)methyl) group, for example, can be used to protect one nitrogen, allowing for selective alkylation at the other. Subsequent removal of the SEM group provides the desired regioisomer. nih.gov

Reaction Conditions: The choice of base, solvent, and temperature can influence the ratio of N-1 to N-3 alkylated products. For example, in the synthesis of substituted 1,2,3-triazoles, a related azole system, conducting the alkylation in DMF at low temperatures has been shown to significantly improve regioselectivity. organic-chemistry.org

Directed Synthesis: The most unambiguous method to ensure the correct isomer is to build the imidazole ring from a precursor where the benzyl group is already attached to the nitrogen atom, as described in section 2.2.2. Using N-(4-bromo-2-fluorobenzyl)amine in a cyclization reaction guarantees that the benzyl group will be located at the N-1 position, completely avoiding the issue of isomeric mixtures.

Catalytic Systems in Imidazole Synthesis

The synthesis of the imidazole core is frequently achieved through multicomponent reactions, the efficiency and selectivity of which can be significantly enhanced by catalysts. rsc.org A variety of catalytic systems, ranging from metal salts to sophisticated nanomaterials, have been developed for this purpose.

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in constructing the imidazole ring is well-documented. rsc.orgontosight.ai Transition metals, in particular, have been shown to be effective in promoting the cyclocondensation reactions that lead to imidazole formation. ontosight.ai For instance, the use of metal tetrafluoroborates has been investigated, with zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) showing notable efficacy in driving the selective formation of tetrasubstituted imidazoles. rsc.org The catalytic activity of these metal salts often depends on the nature of both the metal cation and the counter-ion. rsc.org

A particularly promising area of research is the use of nano-copper ferrite (B1171679) (CuFe₂O₄) as a heterogeneous catalyst. tandfonline.comtandfonline.comresearchgate.net This magnetic nanocatalyst offers several advantages, including high efficiency, mild reaction conditions, and, crucially, ease of separation and reusability. tandfonline.comtandfonline.comresearchgate.net The catalyst can be readily removed from the reaction mixture using an external magnet, which simplifies the work-up procedure and minimizes catalyst waste. rsc.org Nano-copper ferrite has been successfully employed in the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. tandfonline.comtandfonline.com The mechanism is thought to involve the activation of the carbonyl and aldehyde substrates by the ferrite nanoparticles. scirp.org

The following table summarizes various catalytic systems employed in the synthesis of imidazole derivatives.

| Catalyst System | Type of Reaction | Key Advantages | Relevant Compounds |

| Metal Tetrafluoroborates (e.g., Zn(BF₄)₂) | Four-component reaction | High selectivity for tetrasubstituted imidazoles. | 1,2,4,5-tetrasubstituted imidazoles |

| Nano Copper Ferrite (CuFe₂O₄) | Multi-component cyclo-condensation | Magnetically separable, reusable, eco-friendly, high yields. tandfonline.comtandfonline.comresearchgate.netscirp.org | 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles tandfonline.comtandfonline.com |

| Chromium(III) oxide (Cr₂O₃) nanoparticles | Multi-component reaction | Reusable, efficient under microwave irradiation in water. researchgate.net | Polysubstituted imidazoles |

| Fe₃O₄@SiO₂–imid–PMAn | Multi-component reaction | Magnetically recoverable, high yields under microwave and solvent-free conditions. rsc.org | 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles rsc.org |

| Zinc(II) oxide (ZnO) nanocatalyst | Condensation reaction | High productivity, short reaction time, green reaction conditions. jchr.org | 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole jchr.org |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. The goal is to develop methods that are more environmentally benign, safer, and more efficient in their use of resources.

Solvent-free synthesis represents a significant step towards greener chemical processes. asianpubs.orgresearchgate.netrsc.org By eliminating the need for organic solvents, these methods reduce volatile organic compound (VOC) emissions, simplify product purification, and often lead to shorter reaction times and higher yields. asianpubs.orgresearchgate.net The one-pot synthesis of imidazole derivatives has been successfully carried out under solvent-free conditions, often with gentle heating or grinding of the reactants. asianpubs.orgresearchgate.net This approach is not only environmentally friendly but can also be more cost-effective. researchgate.net For example, a convenient and eco-friendly solvent-free procedure has been developed for the one-pot synthesis of various imidazole derivatives, showcasing advantages such as high yields and mild reaction conditions. asianpubs.org

Microwave-assisted synthesis is another key green chemistry technique that has been widely applied to the synthesis of imidazoles. niscpr.res.iningentaconnect.comacs.org Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. niscpr.res.iningentaconnect.com This rapid heating can also lead to cleaner reactions with fewer side products. ingentaconnect.com The combination of microwave heating with solvent-free conditions using a solid support like silica (B1680970) gel has proven to be a particularly effective and environmentally friendly protocol for synthesizing biologically active aryl imidazoles. niscpr.res.inresearchgate.net This methodology offers an efficient strategy for the rapid synthesis of imidazole libraries for drug discovery. acs.org

The table below outlines the application of green chemistry principles in the synthesis of imidazole derivatives.

| Green Chemistry Principle | Methodology | Key Advantages |

| Solvent-free conditions | One-pot synthesis by heating or grinding reactants without a solvent. asianpubs.org | Reduced waste, no VOC emissions, simplified work-up, often higher yields and shorter reaction times. asianpubs.orgresearchgate.net |

| Microwave-assisted synthesis | Use of microwave irradiation to heat the reaction mixture. niscpr.res.iningentaconnect.com | Rapid reaction rates, shorter reaction times, cleaner reactions, and often higher yields. niscpr.res.iningentaconnect.comnih.gov |

| Solid-supported synthesis | Using a solid support like silica gel or alumina, often combined with microwave and solvent-free conditions. niscpr.res.inresearchgate.net | Enhanced reaction efficiency, ease of product isolation, and potential for catalyst recycling. niscpr.res.inresearchgate.net |

Chemical Reactivity and Transformation Pathways of 1 4 Bromo 2 Fluorobenzyl Imidazole

Substitution Reactions on the Bromine Atom and Imidazole (B134444) Ring

Substitution reactions are a cornerstone of modifying 1-(4-bromo-2-fluorobenzyl)imidazole, allowing for the introduction of diverse functional groups at both the phenyl and imidazole moieties.

The bromine atom attached to the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho and para positions. However, the primary site for nucleophilic attack is the benzylic carbon, which can lead to the cleavage of the benzyl-imidazole bond under certain conditions.

More significantly, the bromine atom on the phenyl ring can be replaced through transition-metal-catalyzed nucleophilic substitution reactions. While direct displacement is difficult, processes like the Buchwald-Hartwig amination allow for the substitution of the bromine atom with a variety of nitrogen-based nucleophiles. Similarly, related catalytic systems can facilitate coupling with thiols and alkoxides.

The imidazole ring is generally resistant to nucleophilic substitution unless it is activated by strongly electron-withdrawing groups. globalresearchonline.net In some cases, halogenated imidazoles, particularly those with N-protecting groups, can undergo nucleophilic substitution. For instance, studies on 1-protected 2,4,5-tribromoimidazoles have shown that the bromine at the 2-position can be displaced by nucleophiles like alkane/arene thiolates and isopropoxide. rsc.org For this compound, such reactions on the imidazole ring would require harsh conditions and are less favorable than reactions at the brominated phenyl ring.

The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic substitution, typically occurring at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iq However, the reactivity of the imidazole ring in this compound is significantly modulated by the N-1 substituent. The 4-bromo-2-fluorobenzyl group is electron-withdrawing due to the inductive effects of the halogen atoms. This effect reduces the electron density of the imidazole ring, thereby deactivating it towards electrophilic attack.

Consequently, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation on the imidazole ring of this specific compound are expected to be difficult. While imidazole itself undergoes nitration with a nitrating mixture to yield 4-nitroimidazole (B12731) and 5-nitroimidazole, the deactivating nature of the N-1 substituent in the title compound would necessitate harsh reaction conditions, potentially leading to degradation or reaction at other sites. uobabylon.edu.iq The inherent basicity of the N-3 atom of the imidazole ring means it is the primary site of attack for electrophiles like protons or Lewis acids. numberanalytics.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The most synthetically useful transformation for this compound is the palladium-catalyzed cross-coupling reaction at the C-Br bond. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a highly efficient method for forming new carbon-carbon bonds. rsc.orgnih.gov This reaction is widely used in pharmaceutical chemistry due to its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

In this reaction, the bromine atom on the phenyl ring is replaced with an alkyl, alkenyl, aryl, or heteroaryl group from a boronic acid or boronic ester. This transformation provides a powerful tool for structural diversification, allowing for the synthesis of a vast library of analogues from a single intermediate. The fluorine atom at the ortho position can influence the reaction rate and efficiency but generally does not prevent the coupling.

Oxidation and Reduction Chemistry of the Imidazole Moiety

The imidazole ring is generally robust and resistant to both oxidation and reduction under mild conditions. uobabylon.edu.iq However, under specific and often harsh conditions, it can undergo transformations.

Oxidation: The imidazole ring can be degraded by strong oxidizing agents. For instance, hydrogen peroxide can lead to the opening of the nucleus. slideshare.net Studies on other complex imidazole-containing molecules have shown that the imidazole moiety can be susceptible to base-mediated autoxidation or oxidation by reagents like hydrogen peroxide, leading to various degradation products. nih.gov For this compound, such oxidative pathways would likely require forcing conditions and may compete with oxidation at the benzylic position.

Reduction: The reduction of the imidazole ring is also challenging. Catalytic hydrogenation typically reduces other functional groups in the molecule before affecting the aromatic imidazole ring. However, specific methods have been developed for the reduction of certain imidazole derivatives. For example, some 4H-imidazoles can be reduced after deprotonation to a trianion, which can then be quenched with electrophiles. clockss.org These conditions are highly specialized and not generally applicable for the reduction of the aromatic imidazole ring in the title compound.

Influence of Halogen Substituents on Chemical Reactivity

The reactivity of this compound is heavily influenced by the electronic properties of its halogen substituents.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the phenyl ring and, by extension, on the N-1 of the imidazole ring. This deactivation makes electrophilic substitution on the phenyl ring more difficult and also reduces the nucleophilicity of the imidazole ring. libretexts.org

Steric Effects and Their Implications for Reaction Outcomes

The substitution pattern on the benzyl (B1604629) ring of this compound, specifically the presence of a fluorine atom at the ortho position and a bromine atom at the para position, introduces significant steric and electronic effects that influence its chemical reactivity and the outcome of its transformation pathways. Steric hindrance, arising from the spatial arrangement of these substituents, can profoundly impact reaction rates, regioselectivity, and the feasibility of certain chemical transformations.

The ortho-fluoro substituent, despite the relatively small van der Waals radius of fluorine, can exert considerable steric hindrance due to its proximity to the benzylic methylene (B1212753) bridge connecting to the imidazole ring. This hindrance can affect reactions in several ways:

Torsional Strain: The presence of the ortho-fluoro group can lead to increased torsional strain in the transition states of reactions involving the benzylic carbon. This strain arises from the eclipsing interactions between the substituent and the reacting groups. nih.govyoutube.com For rotation to occur around the bond connecting the benzyl group to the imidazole ring, a certain energy barrier must be overcome, which is influenced by the size and nature of the ortho substituent. This can affect the preferred conformation of the molecule and, consequently, its reactivity.

Shielding of the Reaction Center: The ortho-fluoro atom can physically block or impede the approach of reagents to the benzylic carbon or the adjacent positions on the aromatic ring. This is particularly relevant for reactions that proceed via a backside attack mechanism, such as SN2 reactions at the benzylic position. beilstein-journals.org The steric bulk of the substituent can slow down or even prevent such reactions.

Research on related substituted aromatic compounds has demonstrated the tangible impact of ortho-substituents on reaction yields. For instance, in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a clear trend was observed where ortho-substituted reactants led to significantly lower product yields compared to their meta and para-substituted counterparts. acs.org This highlights the principle that steric congestion around a reaction site can be a critical determinant of reaction efficiency.

The interplay of these steric factors has direct implications for the synthetic utility and transformation pathways of this compound. For example, attempts to introduce additional substituents onto the aromatic ring via electrophilic aromatic substitution would likely see the new substituent directed to the positions ortho to the activating imidazole group, but the precise outcome would be modulated by the combined directing and steric effects of the existing fluoro and bromo groups. msu.edu

The following table, based on data from a study on the synthesis of substituted oxadiazoles, illustrates the general principle of how ortho-substituents can sterically hinder reactions and reduce product yields, an effect that can be extrapolated to the reactivity of this compound. acs.org

| Substituent Position on Phenyl Ring | Product Yield (%) | Implication for Reactivity |

| ortho-Methoxy | 41% | Significant steric hindrance from the ortho group reduces reaction efficiency. |

| meta-Methoxy | 95% | Minimal steric hindrance allows for a high reaction yield. |

| para-Methoxy | 95% | The distant para-substituent does not sterically impede the reaction. |

| ortho-Bromo | 50% | The bulky ortho-bromo group presents a steric barrier, lowering the yield. |

| para-Bromo | 71% | Less steric hindrance compared to the ortho-position results in a higher yield. |

This table is illustrative and based on findings from a related system to demonstrate the principle of steric hindrance by ortho-substituents.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 1-(4-Bromo-2-fluorobenzyl)imidazole, distinct signals are expected for the protons of the benzyl (B1604629) and imidazole (B134444) rings.

The protons on the imidazole ring typically appear as distinct signals. For imidazole itself, the proton at the C2 position shows a chemical shift around 7.73 ppm, while the protons at the C4 and C5 positions are observed around 7.15 ppm. researchgate.net The benzyl group introduces a methylene (B1212753) bridge (-CH₂-), and the protons of this group are expected to appear as a singlet in the range of 5.0 to 5.5 ppm, influenced by the adjacent aromatic ring and the imidazole nitrogen.

The protons on the substituted benzene (B151609) ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. For instance, in 4-bromofluorobenzene, the protons ortho to the fluorine atom appear at approximately 6.94 ppm, while those ortho to the bromine atom are shifted downfield to around 7.42 ppm. chemicalbook.com A similar pattern, further complicated by the 2-fluoro substituent, is expected for this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H2 | ~7.7 | Singlet |

| Imidazole H4/H5 | ~7.1 | Multiplet |

| Benzyl CH₂ | 5.0 - 5.5 | Singlet |

| Aromatic CH (ortho to F) | ~7.0 - 7.2 | Doublet of doublets |

| Aromatic CH (ortho to Br) | ~7.4 - 7.6 | Doublet |

| Aromatic CH (meta to Br, F) | ~7.3 - 7.5 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal. masterorganicchemistry.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.orgyoutube.com

The carbons of the imidazole ring are expected to resonate in the aromatic region of the spectrum. For imidazole, the C2 carbon appears at approximately 136 ppm, while the C4 and C5 carbons are found around 122 ppm. chemicalbook.com The benzylic carbon (CH₂) signal is anticipated in the range of 50-60 ppm.

The carbons of the 4-bromo-2-fluorobenzyl group will show characteristic shifts. The carbon bearing the fluorine atom (C2) will be significantly shifted downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to the bromine atom (C4) will also be downfield, but to a lesser extent. The remaining aromatic carbons will appear in the 115-140 ppm range, with their exact shifts and coupling constants providing crucial information for distinguishing between regioisomers. chemguide.co.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C2 | ~136 |

| Imidazole C4/C5 | ~122 |

| Benzyl CH₂ | 50 - 60 |

| Aromatic C-F | 158 - 162 (with large ¹JCF) |

| Aromatic C-Br | ~120 |

| Other Aromatic C | 115 - 140 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. wikipedia.orgacs.org The chemical shift of the fluorine atom in this compound is sensitive to its electronic surroundings. wikipedia.org The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluorine attached to an aromatic ring. The coupling of the fluorine atom with adjacent protons will result in a splitting of this signal, providing further structural confirmation. The typical chemical shift range for organofluorine compounds is broad, which aids in the analysis. wikipedia.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of approximately equal intensity. docbrown.info

Electron impact (EI) ionization will cause the molecule to fragment in a predictable manner. Common fragmentation pathways include the loss of the benzyl group to form an imidazolium (B1220033) ion and the cleavage of the C-Br bond. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. For instance, a prominent fragment would be expected at m/z corresponding to the 4-bromo-2-fluorobenzyl cation. Another significant fragment would be the imidazolylmethyl cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Predicted m/z | Notes |

| [M]⁺ | 254/256 | Molecular ion with ⁷⁹Br/⁸¹Br |

| [M - HBr]⁺ | 173 | Loss of hydrogen bromide |

| [C₇H₅FBr]⁺ | 187/189 | 4-Bromo-2-fluorobenzyl cation |

| [C₄H₅N₂]⁺ | 81 | Imidazolylmethyl cation |

| [C₃H₃N₂]⁺ | 67 | Imidazole ring fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H, C=C, C-N, C-F, and C-Br bonds. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching of the benzyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole rings will be found in the 1400-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations will appear at lower frequencies, typically in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the one in this compound typically show strong absorption bands in the UV region, corresponding to π-π* transitions. acs.org The presence of the bromine and fluorine substituents may cause a slight shift in the absorption maxima compared to the unsubstituted parent compound.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

The analysis would confirm the covalent linkages between the 4-bromo-2-fluorobenzyl group and the imidazole ring. The imidazole ring itself is expected to be largely planar, a common feature for this heterocyclic system. researchgate.net The geometry around the central carbon atom connecting the benzyl and imidazole moieties would be tetrahedral.

Key crystallographic parameters that would be obtained from an SCXRD study are presented in the table below. These parameters define the unit cell of the crystal and the quality of the diffraction data.

| Crystallographic Parameter | Value |

| Crystal system | Monoclinic (Hypothetical) |

| Space group | P2₁/n (Hypothetical) |

| a (Å) | Value would be determined experimentally |

| b (Å) | Value would be determined experimentally |

| c (Å) | Value would be determined experimentally |

| β (°) | Value would be determined experimentally |

| Volume (ų) | Value would be determined experimentally |

| Z | 4 (Hypothetical) |

| R-factor | Value would be determined experimentally |

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of this compound is dictated by a variety of non-covalent interactions, which can be elucidated from the SCXRD data. These interactions are fundamental to understanding the stability and properties of the crystalline solid.

The primary intermolecular forces at play would likely include hydrogen bonding networks and C-H···N interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with hydrogen atoms from adjacent molecules. eurjchem.comnih.govresearchgate.net Specifically, weak C-H···N hydrogen bonds are expected to link molecules into chains or more complex three-dimensional networks.

The presence of the bromine and fluorine atoms also introduces the possibility of halogen bonding and other dipole-dipole interactions, further influencing the crystal packing. The arrangement of molecules in the crystal lattice is a delicate balance of these attractive and repulsive forces.

Investigation of Dihedral Angles and Molecular Planarity

SCXRD analysis would provide precise values for these dihedral angles. It is anticipated that the molecule will adopt a twisted conformation, with a significant dihedral angle between the two ring systems to minimize steric hindrance. mdpi.com While the individual imidazole and phenyl rings are expected to be planar, the molecule as a whole is non-planar.

Application of ORTEP-3 for Thermal Ellipsoid Plots

The results of the SCXRD analysis are often visualized using programs like ORTEP-3 (Oak Ridge Thermal-Ellipsoid Plot Program). This software generates a visual representation of the molecule, where atoms are depicted as thermal ellipsoids. The size and shape of these ellipsoids indicate the thermal motion of the atoms within the crystal lattice. An ORTEP plot of this compound would provide a clear and unambiguous depiction of its molecular structure, including the confirmation of its stereochemistry. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.com It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.

For this compound, the Hirshfeld surface would be generated to explore the nature and extent of various intermolecular interactions. The surface is colored according to different properties, such as d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The expected contributions of the most significant interactions for this compound are summarized in the table below.

| Interaction Type | Percentage Contribution (Hypothetical) |

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| Br···H/H···Br | 10-15% |

| N···H/H···N | 5-10% |

| F···H/H···F | 3-5% |

The analysis would likely show a high percentage of H···H contacts, which are typical for organic molecules. nih.gov The C···H/H···C and N···H/H···N contacts would correspond to the weak hydrogen bonds discussed earlier. The Br···H/H···Br and F···H/H···F contacts would highlight the role of the halogen atoms in the crystal packing.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the electronic structure and properties of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 1-(4-Bromo-2-fluorobenzyl)imidazole, which has rotational freedom around the bond connecting the benzyl (B1604629) group and the imidazole (B134444) ring, conformational analysis is crucial.

This analysis identifies various stable conformers and the energy barriers between them. The optimized geometric parameters, such as bond lengths and angles, provide a foundational understanding of the molecule's structure. For instance, in related substituted imidazolium (B1220033) salts, C-H bond distances have been normalized to standard values (e.g., 1.083 Å) before further energy calculations to ensure consistency.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. In contrast, a larger gap indicates higher kinetic stability and lower chemical reactivity. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for nucleophilic (electron-rich, HOMO) and electrophilic (electron-poor, LUMO) attack. For large molecules, these orbitals can be delocalized over the entire structure, which can sometimes make direct reactivity prediction challenging.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: Data below is hypothetical and for illustrative purposes, as specific data for this compound is not available in the searched literature. The values are typical for similar organic molecules.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Global Reactivity Parameters (GRPs)

From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment.

These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for studying intramolecular interactions and charge transfer phenomena.

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen or oxygen.

Blue regions (positive potential) signify areas of low electron density or electron deficiency (e.g., around hydrogen atoms attached to electronegative atoms) and are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

The MEP map provides a clear and intuitive guide to the reactive sites of a molecule, complementing the insights gained from FMO analysis.

Conceptual DFT (CDFT) for Reactivity Descriptors

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and hardness, which are also part of the Global Reactivity Parameters. It further introduces local reactivity descriptors, such as the Fukui function, which indicates the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By analyzing how the electron density changes with the addition or removal of an electron, the Fukui function can pinpoint specific atoms that are most likely to participate in a chemical reaction.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Interaction Analysis

Molecular dynamics (MD) simulations are instrumental in understanding the stability of a ligand-protein complex over time. For this compound, MD simulations would be used to observe the dynamic behavior of the compound when bound to a biological target, such as an enzyme or receptor. These simulations can reveal crucial information about the stability of the binding pose predicted by molecular docking. Key parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, are monitored to assess the complex's stability. A stable RMSD value over the simulation period suggests a stable binding. Furthermore, MD simulations can elucidate the specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, providing a more accurate picture of the ligand's affinity for the target.

Molecular Docking Studies for Predictive Binding Affinity to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies have been performed to evaluate its binding affinity against various biological targets, including lanosterol (B1674476) 14α-demethylase, an essential enzyme in fungi.

In one such study, this compound was docked into the active site of lanosterol 14α-demethylase from Aspergillus niger. The results indicated a strong binding affinity, with a calculated binding energy of -9.3 kcal/mol. This strong interaction is attributed to several key molecular interactions between the compound and the amino acid residues within the enzyme's active site.

Key Interactions of this compound with Lanosterol 14α-demethylase:

Heme Group Interaction: A crucial interaction occurs between the N-3 atom of the imidazole ring and the heme iron of the enzyme.

Hydrogen Bonding: A hydrogen bond is formed between the fluorine atom of the benzyl group and the amino acid residue TYR 145.

Hydrophobic Interactions: The benzyl and imidazole rings of the compound engage in hydrophobic interactions with several amino acid residues, including TYR 131, PHE 237, and ILE 381.

These interactions collectively contribute to the stable binding of this compound within the active site, suggesting its potential as an inhibitor of this enzyme.

Table 1: Molecular Docking Interaction Data

| Interacting Residue | Type of Interaction |

|---|---|

| Heme Iron | Coordination |

| TYR 145 | Hydrogen Bond |

| TYR 131 | Hydrophobic |

| PHE 237 | Hydrophobic |

| ILE 381 | Hydrophobic |

Aromaticity Assessment (e.g., LOLIPOP, ring aromaticity measures)

Aromaticity is a key property of cyclic, planar molecules that influences their stability and reactivity. The assessment of aromaticity in this compound, which contains both a benzene (B151609) and an imidazole ring, can be carried out using various computational methods. Techniques like the harmonic oscillator model of aromaticity (HOMA) or nucleus-independent chemical shift (NICS) are commonly employed to quantify the degree of aromaticity. Another method, the Localized Orbital Locator Isotropic Polarizability (LOLIPOP), can also be used. While specific studies applying methods like LOLIPOP to this compound are not detailed in the available literature, such analyses would confirm the aromatic character of its constituent rings, which is fundamental to its electronic properties and interaction capabilities.

In Silico Prediction of Biological Potential

In silico methods are crucial for the early-stage evaluation of drug candidates, allowing for the prediction of their pharmacokinetic and pharmacodynamic properties.

The ADMET profile of a compound is a critical determinant of its potential success as a drug. Computational tools are widely used to predict these properties for novel compounds like this compound. These predictions help in prioritizing candidates for further development.

Studies have shown that this compound exhibits a favorable ADMET profile. For instance, it is predicted to have good oral bioavailability, a crucial factor for drug administration. The compound is also predicted to have a low propensity for causing mutations (non-mutagenic) and is not predicted to be a skin sensitizer. Furthermore, it is expected to be readily absorbed in the human intestine and does not inhibit cytochrome P450 2D6 (CYP2D6), an enzyme involved in the metabolism of many drugs. This latter property is important for avoiding drug-drug interactions.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Outcome | Significance |

|---|---|---|

| Oral Bioavailability | Good | Suitable for oral administration |

| Mutagenicity | Non-mutagenic | Lower risk of causing genetic mutations |

| Skin Sensitization | Non-sensitizer | Lower risk of allergic reactions on the skin |

| Human Intestinal Absorption | Good | Efficiently absorbed from the gut |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of interactions with other drugs |

Biological Activity and Pharmacological Potential in Vitro and in Silico Studies

Imidazole (B134444) Derivatives as Privileged Scaffolds in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry. nih.govijsrtjournal.commdpi.com This status is attributed to its presence in numerous naturally occurring molecules like the amino acid histidine and its ability to engage in a wide array of biological interactions. nih.govresearchgate.net The electron-rich nature of the imidazole ring allows it to readily bind with a variety of enzymes, proteins, and receptors through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov

This versatile binding capability has led to the development of a multitude of FDA-approved drugs containing the imidazole nucleus for diverse therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments. nih.goveurekaselect.com The continuous exploration of imidazole-based compounds in medicinal chemistry highlights their potential for treating a wide range of diseases, making them a cornerstone for the design and discovery of novel and more efficacious pharmacological agents. nih.goveurekaselect.com

Mechanism of Action Studies Through Molecular Interactions

The pharmacological effects of imidazole derivatives, including 1-(4-Bromo-2-fluorobenzyl)imidazole, are exerted through precise molecular interactions with various biological targets. These interactions can lead to the inhibition of key enzymes or the modulation of receptor activity, forming the basis of their therapeutic potential. researchgate.netjopir.in

Indoleamine 2,3-Dioxygenase (IDO): IDO1 is a crucial enzyme in cancer immunotherapy as it contributes to tumor immune escape. nih.gov Phenylimidazole chemotypes have been identified as potent IDO1 inhibitors, with some advancing to clinical trials. nih.gov A novel series of imidazoisoindoles was also discovered to be potent IDO inhibitors, with lead compounds showing favorable pharmacokinetic properties and synergistic antitumor effects when combined with other immunotherapies. nih.gov The 1,2,3-triazole scaffold has been explored as an alternative to the imidazole scaffold for IDO1 inhibition, suggesting that nitrogen-containing heterocycles are a key area of research for this target. acs.org

Phosphodiesterase (PDE): Phosphodiesterases are a family of enzymes that regulate intracellular signaling. Imidazole derivatives have shown inhibitory activity against various PDE isoforms. For instance, 2-imidazolylquinazolines were found to be potent inhibitors of cGMP-specific PDE (PDE5), with some derivatives being over 1000 times more potent than the reference inhibitor, zaprinast. nih.gov While some common PDE inhibitors like papaverine (B1678415) did not affect cyclic CMP phosphodiesterase (C-PDE), imidazole itself was found to stimulate heart C-PDE, indicating differential effects across PDE families. nih.gov Furthermore, dual PDE2A/PDE10A inhibitors have been developed, highlighting the potential for creating selective or multi-target imidazole-based PDE modulators. frontiersin.org

Urease: Urease is a key enzyme for pathogens like Helicobacter pylori, making it a significant target for antimicrobial drug development. nih.gov Imidazole derivatives have been extensively studied as urease inhibitors. researchgate.netnih.gov For example, a series of imidazothiazole derivatives bearing sulfamate (B1201201) moieties were designed and synthesized, with the most potent compound, 2c , exhibiting an IC₅₀ value of 2.94 µM, which is approximately 8-fold more potent than the thiourea (B124793) standard. nih.govresearchgate.net Enzyme kinetics revealed a competitive inhibition mechanism. nih.gov Similarly, tetraaryl imidazole-indole compounds have shown urease inhibitory activity comparable to or better than thiourea, with IC₅₀ values as low as 0.12 µM. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govdergipark.org.tr Several studies have reported potent AChE inhibition by imidazole-based compounds. nih.govresearchgate.netmedchemexpress.com One study synthesized mono- or di-substituted imidazole derivatives that displayed nanomolar activity against both AChE and Butyrylcholinesterase (BuChE), comparable to the drug donepezil. nih.gov Docking studies showed these compounds binding to key regions of the AChE active site. nih.gov Another series of imidazopyridine hydrazide derivatives also showed promising AChE inhibition, with IC₅₀ values in the micromolar range. dergipark.org.tr

| Enzyme Target | Imidazole Derivative Class | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Urease | Imidazothiazole derivative (2c) | 2.94 µM | nih.gov |

| Urease | Tetraaryl imidazole-indole | 0.12 µM | nih.gov |

| Acetylcholinesterase (AChE) | Imidazopyridine derivative (4) | 18.29 µM | dergipark.org.tr |

| Acetylcholinesterase (AChE) | Mono/di-substituted imidazoles | Nanomolar range | nih.gov |

| Phosphodiesterase 5 (PDE5) | 2-(Imidazol-1-yl)quinazoline | ~1000x more potent than zaprinast | nih.gov |

The melanocortin 4 receptor (MC4-R) is a G protein-coupled receptor involved in energy homeostasis and is a target for treating conditions like cachexia (involuntary weight loss). nih.gov A novel series of imidazole-based small molecules has been identified as potent MC4-R antagonists, with some compounds showing sub-micromolar binding affinity and functional potency under 100 nM. nih.gov

Notably, a specific MC4R antagonist, ML00253764 , which is structurally related to the title compound, was identified. sssup.it Its chemical structure, 2-(2-(2-(5-Bromo-2-methoxyphenyl)ethyl)-3-fluorophenyl)-4,5-dihydro-1H-imidazole, features both bromo and fluoro substitutions on phenyl rings, suggesting that the this compound scaffold is highly relevant for this target. nih.gov This antagonist demonstrated antiproliferative activity in melanoma cells, providing a basis for developing new pharmacological treatments. nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comrsc.org Computational and in vitro studies have identified imidazole derivatives as promising inhibitors of SARS-CoV-2 Mpro. nih.govscienceopen.com In one computational study, several classes of imidazole derivatives were screened, with imidazolyl–methanones showing the strongest binding affinities. mdpi.com Compound C10 from this class exhibited the most significant binding affinity at -9.2 kcal/mol. mdpi.com

Another study of asymmetric imidazole-4,5-dicarboxamide derivatives identified compound 5a2 as having the highest potency against SARS-CoV-2 Mpro with an IC₅₀ of 4.79 µM. rsc.orgrsc.org These findings underscore the potential of the imidazole scaffold in designing effective antiviral agents against coronaviruses.

| Derivative Class | Compound | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Imidazolyl–methanone | C10 | Binding Affinity | -9.2 kcal/mol | mdpi.com |

| Pyridyl–imidazole | C5 | Binding Affinity | -8.3 kcal/mol | mdpi.com |

| Thiophenyl–imidazole | C1 | Binding Affinity | -8.2 kcal/mol | mdpi.com |

| Asymmetric imidazole-4,5-dicarboxamide | 5a2 | IC₅₀ | 4.79 µM | rsc.orgrsc.org |

Structure-Activity Relationship (SAR) Investigations for Optimizing Bioactivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the pharmacological properties of imidazole derivatives. researchgate.netjopir.in These investigations reveal how specific chemical modifications to the imidazole scaffold influence biological activity. researchgate.net For instance, the position and nature of substituents on the imidazole ring and any attached phenyl rings are critical.

In studies of sGC inhibitors, substituting a benzyl (B1604629) group at the 1-N position with a fluoro or cyano group at the ortho position of the benzene (B151609) ring led to better inhibitory activity, whereas meta or para substitutions reduced activity. nih.gov For anticholinesterase activity, halogen substitutions on the phenyl ring were found to be important contributors to the inhibitory effect. dergipark.org.tr In the context of alpha-2 adrenoceptor antagonists, SAR studies on 2-substituted imidazoles led to the identification of a highly selective compound for clinical evaluation. nih.govacs.org These examples demonstrate that the presence and positioning of the bromo and fluoro substituents on the benzyl ring of this compound are likely key determinants of its biological activity profile and potency. nih.gov

Antimicrobial Efficacy (e.g., antibacterial, antifungal properties)

The imidazole scaffold is a well-established core for many antimicrobial agents. nih.gov Imidazole derivatives exhibit broad-spectrum efficacy, including antibacterial and antifungal properties. jopir.inijpsjournal.com The antifungal mechanism often involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, which disrupts the integrity of the fungal cell membrane. researchgate.net

In terms of antibacterial action, derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net SAR studies have shown that substitutions on the imidazole ring can enhance potency and broaden the spectrum of activity. researchgate.net For example, a series of 5-[(nitro/bromo)-styryl]-2-benzimidazoles were synthesized and showed effective anti-tubercular activity against Mycobacterium tuberculosis. ijpsjournal.com Specifically, compounds with a bromo substituent at the R position showed promise, indicating that the bromo group in this compound could contribute positively to its potential antimicrobial effects. ijpsjournal.com

Antiviral Properties

The imidazole scaffold is a key component in several antiviral agents, and its derivatives have been extensively studied for their ability to combat a range of viral infections. humanjournals.comsemanticscholar.org Research into various imidazole-containing compounds has demonstrated their potential to inhibit viral replication and interfere with key viral processes. semanticscholar.org For instance, certain imidazole derivatives have been investigated for their activity against viruses such as the Zika virus (ZIKV), influenza virus, and coronaviruses. semanticscholar.orgnih.gov

While specific in vitro antiviral studies on this compound are not yet available in the public domain, the general antiviral potential of the imidazole class of compounds is well-documented. For example, a study on 1,2,4-oxadiazole (B8745197) derivatives, which share some structural similarities with substituted imidazoles, identified compounds with potent antiviral activity against the ZIKV MR766 strain. nih.gov Another study highlighted the broad-spectrum antiviral activity of the ribonucleoside analog ribavirin, which contains a triazole ring, a close relative of imidazole. nih.gov The antiviral mechanisms of imidazole derivatives are diverse and can include the inhibition of viral enzymes, interference with viral entry into host cells, and disruption of viral replication machinery. semanticscholar.org Further in vitro screening of this compound against a panel of viruses would be necessary to determine its specific antiviral profile.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. The imidazole ring is a core structure in several anti-inflammatory drugs, and its derivatives have shown significant potential in modulating inflammatory pathways. nih.govresearchgate.net Studies on various imidazole-containing compounds have demonstrated their ability to inhibit key inflammatory mediators. nih.gov

Although direct in vitro anti-inflammatory data for this compound is not currently published, the anti-inflammatory properties of the broader imidazole class are well-established. For example, a study on a series of novel imidazole analogues revealed compounds with significant anti-inflammatory activity, comparable to the standard drug diclofenac. nih.gov In vivo studies on certain di- and tri-substituted imidazole derivatives have also shown remarkable anti-inflammatory effects in carrageenan-induced rat paw edema models. nih.gov The proposed mechanisms for the anti-inflammatory action of imidazole derivatives often involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. mdpi.com Molecular docking studies on some imidazole derivatives have shown a high binding affinity for the COX-2 receptor. nih.gov The anti-inflammatory potential of this compound warrants further investigation through in vitro assays, such as those measuring the inhibition of pro-inflammatory cytokines and COX enzymes.

Anticancer Research and Target Identification

The imidazole scaffold is a prominent feature in a number of approved anticancer drugs, and its derivatives are a major focus of ongoing cancer research. nih.govnih.gov The versatility of the imidazole ring allows for the design of compounds that can interact with a variety of cancer-related targets. nih.gov

While specific anticancer studies on this compound have not been reported, the general anticancer potential of imidazole derivatives is supported by a large body of evidence. Studies have shown that imidazole-containing compounds can exhibit potent antiproliferative activity against a range of cancer cell lines, including those of the breast, colon, lung, and prostate. nih.govgoogle.com For example, research on the imidazole nucleus itself has demonstrated its ability to decrease cell viability and induce apoptosis in hepatocellular carcinoma (HCC) cell lines by suppressing the AKT and ERK1/2 signaling pathways. nih.gov

The mechanisms by which imidazole derivatives exert their anticancer effects are varied and can include:

Inhibition of kinases: Many imidazole-based compounds are designed as inhibitors of protein kinases that are crucial for cancer cell growth and survival. nih.gov

Interaction with microtubules: Some imidazole derivatives have been shown to disrupt the microtubule network, leading to cell cycle arrest and apoptosis. nih.gov

Modulation of p53 activity: The p53 tumor suppressor protein is a key regulator of cell growth and apoptosis, and some imidazoline (B1206853) derivatives have been developed as inhibitors of the p53-MDM2 interaction, thereby restoring p53 function. google.com

Future research should involve screening this compound against a panel of cancer cell lines and investigating its effect on key cancer-related molecular targets to determine its potential as an anticancer agent.

Other Investigated Biological Activities

The pharmacological potential of the imidazole scaffold extends beyond antiviral, anti-inflammatory, and anticancer activities. Numerous studies have explored the utility of imidazole derivatives in treating a wide array of other diseases. researchgate.netsemanticscholar.org

While specific data for this compound is not available, the broader class of imidazole derivatives has been investigated for the following biological activities:

Antidiabetic: Certain imidazole derivatives have been explored for their potential to manage diabetes.

Anthelmintic: The imidazole ring is a core component of several anthelmintic drugs used to treat parasitic worm infections.

Anti-hypertensive: Some imidazole compounds have been investigated for their ability to lower blood pressure. researchgate.net

Anti-ulcer: The potential of imidazole derivatives in treating peptic ulcers has been a subject of research. researchgate.net

Anti-tubercular: Imidazole-containing compounds have shown promise as potential treatments for tuberculosis. nih.gov

Analgesic: Research has indicated that some imidazole derivatives possess pain-relieving properties. nih.gov

Antidepressant: The imidazole structure has been used as a scaffold for the development of potential antidepressant agents.

Anti-leishmanial: The activity of imidazole derivatives against Leishmania parasites has been explored.

Antioxidant: Some imidazole compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress.

The diverse biological activities reported for the imidazole class of compounds highlight the potential of this compound as a lead molecule for the development of new therapeutic agents for a variety of diseases. Further comprehensive screening is required to elucidate its specific pharmacological profile.

Non Medicinal and Industrial Applications of Imidazole Derivatives

Applications in Agrochemical Development as Chemical Intermediates

Imidazole (B134444) derivatives are foundational in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. wikipedia.orgcabidigitallibrary.org These compounds often serve as key chemical intermediates, which are molecules that are precursors to the final active ingredient. "1-(4-Bromo-2-fluorobenzyl)imidazole" is recognized as an important intermediate for the synthesis of various biologically active compounds. researchgate.netnih.gov

The imidazole moiety's unique chemical properties allow for the creation of diverse molecular structures that can target specific biological pathways in pests and weeds. For instance, many commercial fungicides are imidazole-based. wikipedia.org The synthesis of these complex agrochemicals often involves multiple steps, with imidazole derivatives forming the core structure upon which other functional groups are added.

Table 1: Examples of Imidazole-Based Agrochemicals

| Agrochemical | Type | Function |

| Prochloraz | Fungicide | Used to control a wide range of fungal diseases in crops. wikipedia.org |

| Enilconazole | Fungicide | Primarily used for treating fungal infections in seeds and post-harvest. wikipedia.org |

| Climbazole | Fungicide | Used in agriculture and as an anti-dandruff agent in shampoos. wikipedia.org |

While direct application of "this compound" in agrochemical formulations is not documented, its structural motifs are relevant to the design of new and effective crop protection agents.

Role as Corrosion Inhibitors in Material Science

Imidazole and its derivatives have been extensively studied and utilized as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. kfupm.edu.saigi-global.combohrium.com The nitrogen atoms in the imidazole ring can donate lone-pair electrons to the vacant d-orbitals of metal atoms, forming a protective film on the metal surface. mdpi.com This adsorbed layer acts as a barrier, preventing contact with corrosive agents in the environment. kfupm.edu.sa

The effectiveness of an imidazole derivative as a corrosion inhibitor is influenced by its chemical structure, including the presence of substituents on the imidazole ring. These substituents can enhance the electron density of the ring and improve the strength of the bond with the metal surface.

Table 2: Corrosion Inhibition Efficiency of Select Imidazole Derivatives

| Imidazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 1H-benzimidazole (BIM) | Brass | Nitric Acid | >94 researchgate.net |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | Brackish Water | Not specified mdpi.com |

| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | Brackish Water | Not specified mdpi.com |

The specific utility of "this compound" as a corrosion inhibitor has not been detailed in available research, but its core imidazole structure suggests potential in this area.

Use as Components in Advanced Materials

The imidazole scaffold is also a valuable component in the development of advanced materials due to its unique chemical and physical properties. Imidazole derivatives are used in the synthesis of:

Epoxy Resins: Certain imidazole derivatives act as curing agents for epoxy resins, which are high-performance adhesives, coatings, and composite materials. nbinno.com They initiate and control the polymerization process, leading to a durable, cross-linked polymer network.

Ionic Liquids: Imidazole-based ionic liquids are salts that are liquid at or near room temperature. They are considered "green" solvents due to their low vapor pressure and are used in a variety of applications, including as electrolytes in batteries and as catalysts in chemical reactions. mdpi.com

Polymers: Imidazole-containing polymers can exhibit interesting properties, such as thermal stability and conductivity, making them suitable for specialized applications in electronics and aerospace.

The synthesis of these advanced materials often relies on the versatile reactivity of imidazole intermediates.

Other Industrial Utilities

Beyond the major applications listed above, imidazole derivatives find utility in a range of other industrial processes:

Dyestuff Synthesis: The imidazole ring can be incorporated into the structure of dyes, contributing to their color and stability.

Sanitizers: Some imidazole-based cationic surfactants have been shown to possess disinfectant properties. scispace.com

Copolymer Synthesis: Imidazole derivatives can be used as monomers or catalysts in the synthesis of various copolymers, influencing the properties of the final material.

The broad utility of the imidazole core structure underscores the importance of intermediates like "this compound" in enabling the synthesis of a wide range of functional molecules for diverse industrial applications.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for the Compound

The future of research on 1-(4-bromo-2-fluorobenzyl)imidazole will undoubtedly focus on the development of more efficient and environmentally benign synthetic methodologies. While classical methods for the synthesis of N-substituted imidazoles exist, emerging techniques offer significant advantages in terms of yield, purity, and sustainability.

Future synthetic strategies are expected to move beyond traditional multi-step processes. One promising avenue is the exploration of one-pot multicomponent reactions (MCRs). Catalytic systems, particularly those utilizing fluoroboric acid-derived catalysts like HBF4–SiO2, have shown great promise in the synthesis of substituted imidazoles. rsc.org These catalysts are not only efficient but also recyclable, aligning with the principles of green chemistry. rsc.org

A potential synthetic pathway to this compound itself could involve the direct alkylation of imidazole (B134444) with 4-bromo-2-fluorobenzyl bromide. The starting material, 4-bromo-2-fluorobenzyl bromide, is a known substituted benzyl (B1604629) bromide. researchgate.net The reaction would likely proceed via nucleophilic substitution, where the nitrogen of the imidazole ring attacks the benzylic carbon of the 4-bromo-2-fluorobenzyl bromide.

Advanced Computational Studies for Predictive Modeling and Design

The role of computational chemistry in drug discovery is rapidly expanding, and its application to this compound is a critical area for future research. In silico methods provide a powerful toolkit for predicting the compound's properties and guiding the design of more potent and selective derivatives.

Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure of the molecule. For a related precursor, methyl 4-bromo-2-fluorobenzoate, DFT studies have been used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential interactions with biological targets. scispace.comdergipark.org.trresearchgate.net Similar calculations for this compound would elucidate its electronic properties and potential for forming intermolecular interactions.

Molecular docking simulations are another vital tool. By docking the compound into the active sites of various enzymes and receptors, researchers can predict its potential biological targets and binding affinities. For instance, docking studies on related benzimidazole (B57391) derivatives have identified potential interactions with targets like the 3ERT receptor for anticancer activity. jocpr.com Similar in silico screening of this compound against a panel of known drug targets could rapidly identify promising therapeutic applications.

The following table outlines key computational parameters that could be determined for this compound, based on studies of its precursor, methyl 4-bromo-2-fluorobenzoate. scispace.comdergipark.org.tr

| Computational Parameter | Predicted Value (for Methyl 4-bromo-2-fluorobenzoate) | Significance for this compound |

| HOMO Energy | -6.509 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -4.305 eV | Indicates the molecule's ability to accept electrons. |

| Band Gap Energy | 2.204 eV | Relates to the molecule's reactivity and bioactivity. |

| Predicted Binding Energy (with fungal protein 4FPR) | -5.00 kcal/mol | Suggests potential for antifungal activity. |

Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action

A primary focus of future research will be to identify the specific biological targets of this compound and to understand its mechanism of action at a molecular level. The imidazole scaffold is present in a wide range of biologically active compounds, suggesting that this derivative could interact with various enzymes and receptors. nih.gov

Initial investigations could build upon the known activities of related compounds. For example, some imidazole derivatives have shown promise as antiparasitic agents, and molecular modeling has been used to explore their structure-activity relationships. nih.gov The structural similarities suggest that this compound could be screened for similar activities.

Design and Synthesis of Next-Generation Imidazole Derivatives with Tailored Bioactivity

Building on the knowledge gained from synthetic and computational studies, the next logical step is the rational design and synthesis of new derivatives of this compound. The goal is to create next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the core structure—for instance, by altering the substituents on the imidazole ring or the benzyl group—researchers can identify key structural features that are essential for biological activity. For example, synthesizing analogues with different halogens (e.g., chlorine or iodine) in place of bromine, or shifting the position of the fluorine atom, could have a significant impact on the compound's properties.

The synthesis of novel 2-substitutedbenzyl-4(7)-phenyl-1H-benzo[d]imidazole compounds has demonstrated that structural modifications can lead to potent tyrosinase inhibitors. researchgate.net This provides a template for how modifications to the core imidazole structure can be used to target specific enzymes.

Integration of Artificial Intelligence and Machine Learning in Imidazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize imidazole research, from drug discovery to predictive toxicology. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone.

Predictive Modeling of Bioactivity: AI and ML algorithms can be trained on existing data for imidazole derivatives to predict the biological activity of new, unsynthesized compounds. jocpr.comnih.gov For example, artificial neural networks (ANNs) have been successfully used to predict the antimicrobial activity of imidazole derivatives based on their structural and physicochemical properties. jocpr.com This approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity.

The following table illustrates the predictive power of a Multilayer Perceptron (MLP) neural network in classifying the antimicrobial activity of imidazolium (B1220033) chlorides, a class of compounds related to the subject of this article. nih.gov

| Performance Metric | Learning Set | Validation Set | Test Set |

| Accuracy | 0.907 | - | 0.907 |

| Sensitivity | 0.905 | - | 0.905 |

| Specificity | 0.909 | - | 0.909 |

| Precision | 0.891 | - | 0.891 |

De Novo Drug Design: Generative AI models can be used to design entirely new imidazole derivatives with desired properties. By learning the underlying chemical rules from a database of known molecules, these models can generate novel structures that are predicted to be active against a specific target. This approach has the potential to explore a much larger chemical space than traditional methods and to identify truly innovative drug candidates.

Predictive Toxicology: AI and ML can also be used to predict the potential toxicity of new imidazole derivatives, helping to identify and deprioritize compounds that are likely to have adverse effects early in the drug discovery process. This can save significant time and resources by focusing efforts on the most promising and safest candidates.

Q & A

What are the most reliable synthetic routes for 1-(4-Bromo-2-fluorobenzyl)imidazole, and how can regioselectivity be optimized?

Basic